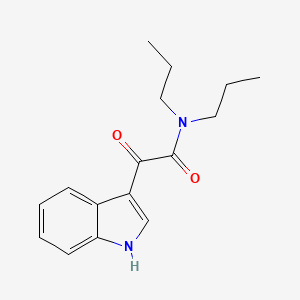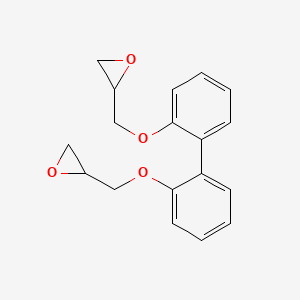
1-Phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid
Descripción general
Descripción
1-Phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid is a chemical compound with the CAS Number: 52834-14-7 and a linear formula of C14H14N2O2 . It has a molecular weight of 242.28 . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 1-Phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid involves two steps . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The InChI Code for 1-Phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid is 1S/C14H14N2O2/c17-14(18)10-6-7-13-11(8-10)9-15-16(13)12-4-2-1-3-5-12/h1-5,9-10H,6-8H2,(H,17,18) . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid include condensation, dehydration, and cyclization . The dehydration process was found to be faster than the cyclization .Physical And Chemical Properties Analysis
1-Phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid is a solid substance . The compound is typically stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Structural and Spectral Studies
- 1-Phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid has been a subject of research in the field of structural and spectral studies. For instance, a study by (S. Viveka et al., 2016) focused on combined experimental and theoretical investigations of a similar compound, highlighting its characterization through various techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction.
Synthesis and Anti-inflammatory Actions
- The compound has been synthesized and evaluated for its anti-inflammatory actions. A study by (M. Nagakura et al., 1979) reported the synthesis of this compound and its derivatives, noting their significant anti-inflammatory activity in certain tests.
Green Synthesis Applications
- Research has also explored the use of 1-Phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid in green synthesis processes. (M. Nasrollahzadeh et al., 2018) discussed the design of a novel, recyclable magnetic Brønsted acidic ionic liquid for the synthesis of antibacterially active compounds.
Medicinal Chemistry and Synthetic Methods
- In medicinal chemistry, this compound and its derivatives are often used due to their metabolism-resistant properties. (R. J. Herr, 2002) provided a summary of the medicinal chemistry of tetrazolic acids, highlighting examples of drug substances containing such compounds.
Corrosion Inhibition
- Another application area is corrosion inhibition. A study by (M. Mihit et al., 2006) examined the effect of tetrazolic type organic compounds, including derivatives of 1-Phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid, on the corrosion of brass.
Safety and Hazards
Propiedades
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)10-6-7-13-11(8-10)9-15-16(13)12-4-2-1-3-5-12/h1-5,9-10H,6-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCZYSUANDTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308002 | |
| Record name | 1-phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52834-14-7 | |
| Record name | NSC201317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-benzhydryl-1H-benzo[d]imidazole](/img/structure/B3053236.png)
![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)


